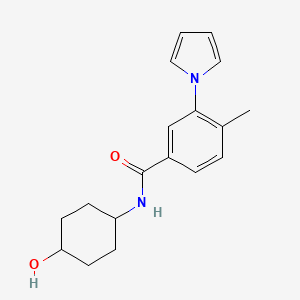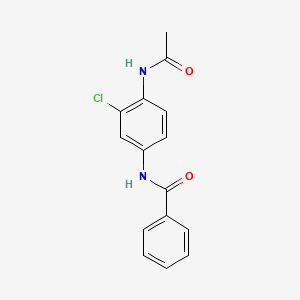![molecular formula C13H19NO3S B7471307 N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)
N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide is a chemical compound that is used in scientific research for its unique properties. This compound is also known as CP-690,550 or Tofacitinib, which is a drug that is used to treat rheumatoid arthritis and other autoimmune diseases. However,
Wirkmechanismus
N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide reduces the production of inflammatory cytokines and reduces the activity of immune cells. This results in a decrease in inflammation and an improvement in autoimmune disease symptoms.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide are related to its ability to inhibit JAK enzymes. This inhibition leads to a decrease in the production of inflammatory cytokines, which reduces inflammation and improves symptoms of autoimmune diseases. However, the inhibition of JAK enzymes can also have negative effects, such as an increased risk of infections and anemia.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of JAK enzymes, which makes it a useful tool for studying the immune response and autoimmune diseases. However, it also has limitations, such as its potential for off-target effects and its toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide in scientific research. One direction is the development of more specific JAK inhibitors that have fewer off-target effects. Another direction is the study of the long-term effects of JAK inhibition on the immune system and the risk of infections. Additionally, N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide could be used in combination with other drugs to improve the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide is a complex process that involves several steps. The first step is the reaction of 3-chloropropanol with sodium hydride to form 3-hydroxypropylsodium. The second step involves the reaction of 3-hydroxypropylsodium with benzenesulfonyl chloride to form N-(3-hydroxypropyl)benzenesulfonamide. The final step is the reaction of N-(3-hydroxypropyl)benzenesulfonamide with cyclopropylmethyl bromide to form N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide has been used in scientific research for its ability to inhibit Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the immune response, and their inhibition can be used to treat autoimmune diseases. N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide has been shown to be effective in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-18(16,13-5-2-1-3-6-13)14-9-4-10-17-11-12-7-8-12/h1-3,5-6,12,14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKYQBSZUXCOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)



![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
